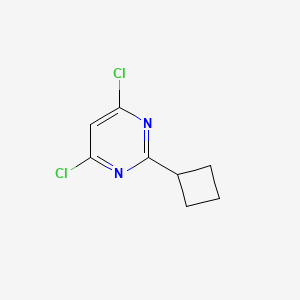

4,6-Dichloro-2-cyclobutylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dichloro-2-cyclobutylpyrimidine (DCBP) is a heterocyclic organic compound that belongs to the pyrimidine family. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide. DCBP has been used in various scientific research applications due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

Synthesis and Process Research :

- 4,6-Dichloro-2-methylpyrimidine, a derivative of 4,6-Dichloro-2-cyclobutylpyrimidine, is a crucial intermediate in synthesizing the anticancer drug dasatinib. Its synthesis involves cyclization and chlorination processes, highlighting its significance in pharmaceutical chemistry (Guo Lei-ming, 2012).

Crystal Structure Analysis :

- In the herbicide safener fenclorim, which uses 4,6-dichloro-2-phenylpyrimidine, the crystal structure reveals specific bonding and intermolecular interactions. This understanding is vital for optimizing its efficacy and developing similar compounds (Eunjin Kwon, Jineun Kim, Gihaeng Kang, Tae Ho Kim, 2015).

Synthesis of Olomoucine :

- 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine has been effectively used as a building block for synthesizing olomoucine, demonstrating its utility in creating complex and therapeutically relevant compounds (L. Hammarström, D. B. Smith, F. Talamas, S. Labadie, N. Krauss, 2002).

Role in Antiviral Activity :

- Modified 6-hydroxypyrimidines, including derivatives of this compound, have been studied for their potential in inhibiting the replication of various viruses, indicating their importance in antiviral drug development (A. Holý, I. Votruba, M. Masojídková, G. Andrei, R. Snoeck, L. Naesens, E. De Clercq, J. Balzarini, 2002).

Process Chemistry in Pharmaceutical and Explosive Industries :

- 4,6-Dihydroxy-2-methylpyrimidine, a related compound, finds applications in creating high explosives and medicinal products. Its synthesis and process chemistry are crucial for both pharmaceutical and explosive industries (R. Patil, P. Jadhav, S. Radhakrishnan, T. Soman, 2008).

Microwave-Assisted Synthesis :

- The microwave-assisted synthesis of 4,6-disubstituted 2-methylthiopyrimidines, starting from 4,6-dichloro-2-methylthiopyrimidine, demonstrates a novel and efficient approach in the synthesis of these compounds, crucial for rapid and environmentally friendly chemical processes (A. Thomann, Jens Eberhard, G. Allegretta, M. Empting, R. Hartmann, 2015).

Detoxification and Bioactivation in Plants :

- Fenclorim, a derivative, is used in agriculture to enhance the expression of detoxifying enzymes in plants. Understanding its metabolism in plants is vital for developing safer and more effective agricultural chemicals (Melissa Brazier-Hicks, K. Evans, Oliver D Cunningham, David R. W. Hodgson, P. Steel, R. Edwards, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for 4,6-Dichloro-2-cyclobutylpyrimidine are not mentioned in the search results, there is ongoing research in the field of pyrimidines. This includes the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential uses in various applications.

properties

IUPAC Name |

4,6-dichloro-2-cyclobutylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c9-6-4-7(10)12-8(11-6)5-2-1-3-5/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPXBNBIBVQUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)

![3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2501559.png)

![4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2501561.png)

![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)

![2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2501564.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2501566.png)

![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)